

# Stability of Ceftazidime Sodium Under Diverse pH Conditions: A Technical Guide

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## Compound of Interest

Compound Name: **Ceftazidime sodium**

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This technical guide provides an in-depth analysis of the stability of **ceftazidime sodium**, a third-generation cephalosporin antibiotic, under various pH conditions. Understanding the degradation kinetics and pathways of ceftazidime is paramount for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document summarizes quantitative stability data, details relevant experimental protocols, and visualizes the core chemical degradation pathways and experimental workflows.

## Introduction to Ceftazidime Stability

Ceftazidime, like other  $\beta$ -lactam antibiotics, is susceptible to degradation in aqueous solutions, a process significantly influenced by pH, temperature, and buffer composition.<sup>[1][2]</sup> The primary mechanism of degradation is the hydrolysis of the  $\beta$ -lactam ring, which renders the antibiotic inactive.<sup>[3]</sup> Another key degradation pathway involves the cleavage of the C-3 side chain, leading to the formation of pyridine, a known major degradant.<sup>[4][5]</sup> The stability of ceftazidime is greatest in the pH range of 4.5 to 6.5.<sup>[1][2]</sup> Outside of this range, its degradation is accelerated by both specific acid and base catalysis.<sup>[1][6]</sup>

## Quantitative Stability Data

The degradation of ceftazidime generally follows first-order kinetics.<sup>[1][6]</sup> The stability of **ceftazidime sodium** in aqueous solutions is highly dependent on pH. The following table summarizes the observed pseudo-first-order rate constants ( $k$ ) for ceftazidime degradation at

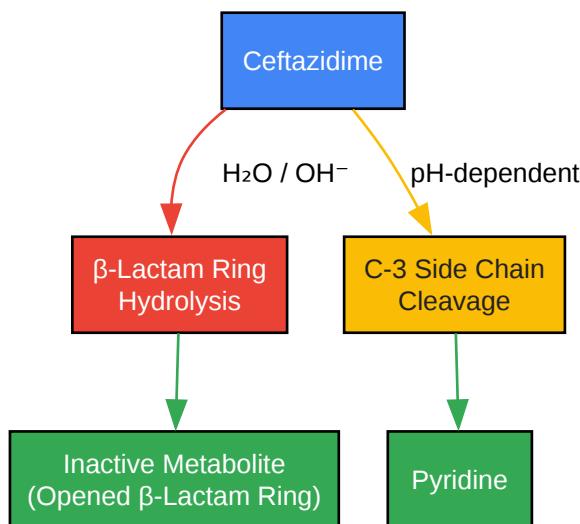
various pH values and temperatures. It is important to note that buffer salts can also catalyze degradation.[\[1\]](#)

pH	Temperature (°C)	Rate Constant (k)	Reference
1.38	25	Not specified	<a href="#">[5]</a>
4.4	30	~1.5 days for 10% degradation	<a href="#">[1]</a>
5.5	30	~1.5 days for 10% degradation	<a href="#">[1]</a>
6.5	30	~1.5 days for 10% degradation	<a href="#">[1]</a>
6.80	25	Not specified	<a href="#">[5]</a>
12.7	25	Not specified	<a href="#">[5]</a>

Note: The rate constants are influenced by buffer type and concentration. The data presented provides a general overview of the pH-dependent stability.

## Degradation Pathways

The degradation of ceftazidime in aqueous solutions proceeds through several key pathways. The most significant of these is the hydrolysis of the four-membered  $\beta$ -lactam ring, which is essential for its antibacterial activity. This process can be initiated by nucleophilic attack by water or hydroxide ions. Another important degradation route is the elimination of the pyridine group at the C-3 position. The following diagram illustrates these primary degradation pathways.



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Caption: Primary degradation pathways of Ceftazidime.

## Experimental Protocols

### Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying ceftazidime in the presence of its degradation products.<sup>[4]</sup>

Objective: To separate and quantify ceftazidime from its potential degradation products, including pyridine.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 150 x 4.6 mm, 5  $\mu$ m)

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphate buffer (pH adjusted as required, e.g., pH 3.0 or 7.0)

- Ceftazidime reference standard
- Purified water

Chromatographic Conditions (Example):

- Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v).[\[7\]](#)
- Flow Rate: 1.0 mL/min.[\[7\]](#)
- Detection Wavelength: 254 nm.[\[8\]](#)
- Injection Volume: 20  $\mu$ L.
- Column Temperature: Ambient or controlled (e.g., 35°C).

Procedure:

- Standard Solution Preparation: Accurately weigh and dissolve the ceftazidime reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by serial dilution.
- Sample Preparation: Dilute the ceftazidime samples under investigation with the mobile phase to fall within the linear range of the assay.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Determine the concentration of ceftazidime in the samples by comparing the peak area with that of the standard solutions.

## Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and to establish the intrinsic stability of the drug substance.[\[3\]](#)

Objective: To subject ceftazidime to various stress conditions to accelerate its degradation and identify the resulting degradants.

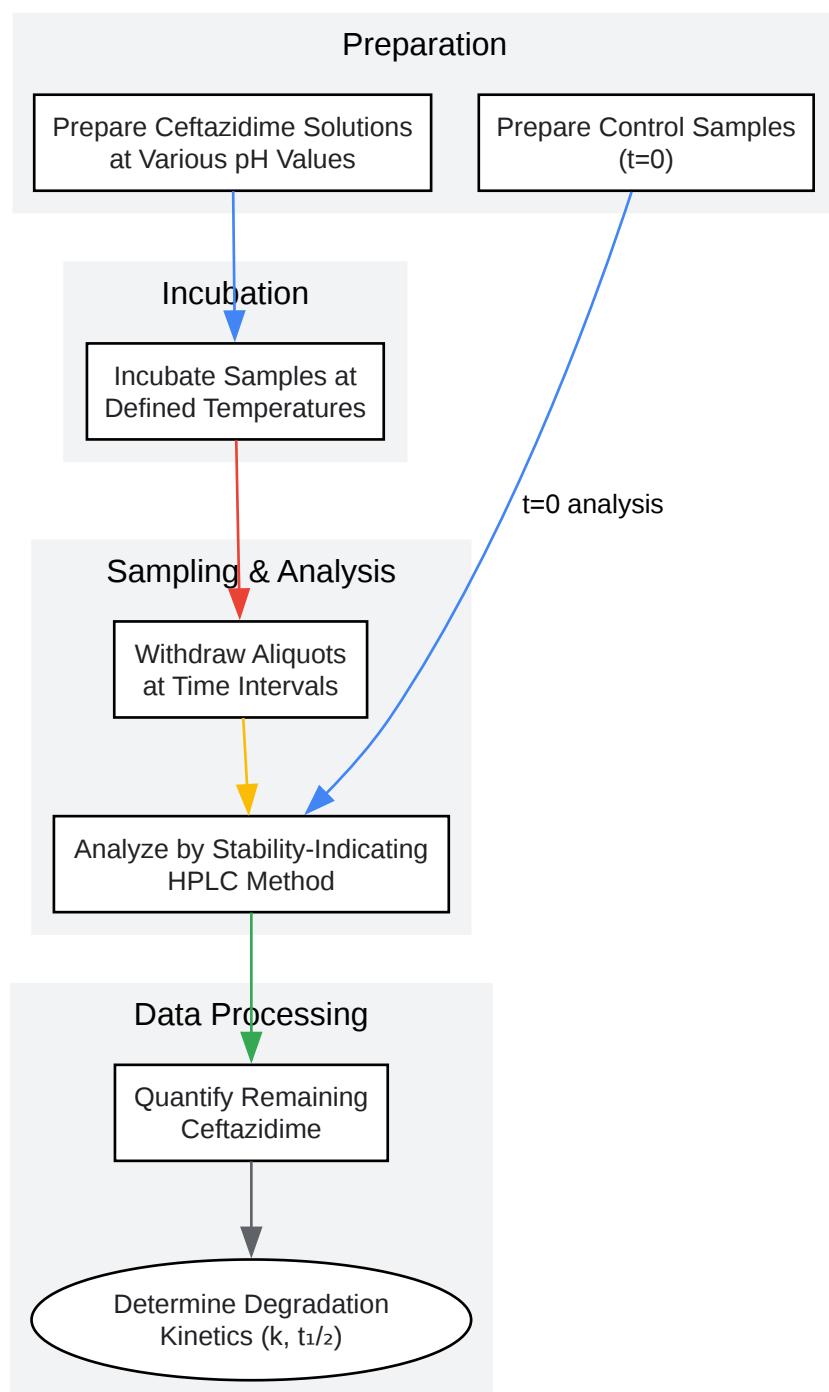
**Stress Conditions:**

- Acid Hydrolysis: Incubate a ceftazidime solution (e.g., 1 mg/mL) with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N NaOH before analysis.[\[3\]](#)
- Base Hydrolysis: Incubate a ceftazidime solution with 0.1 N NaOH at an elevated temperature for a specified period. Neutralize with 0.1 N HCl before analysis.[\[3\]](#)
- Oxidative Degradation: Treat a ceftazidime solution with hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.[\[3\]](#)
- Thermal Degradation: Expose a solid or solution of ceftazidime to dry heat (e.g., 60-80°C) for an extended period.[\[9\]](#)
- Photodegradation: Expose a ceftazidime solution to UV and/or visible light.[\[9\]](#)

**Analysis:** Analyze the stressed samples using the validated stability-indicating HPLC method to separate and identify the degradation products.

## Experimental Workflow Visualization

The following diagram outlines a typical workflow for conducting a ceftazidime stability study.

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Caption: Workflow for a Ceftazidime pH Stability Study.

## Conclusion

The stability of **ceftazidime sodium** is critically dependent on the pH of its aqueous environment, with optimal stability observed in the mildly acidic range of 4.5 to 6.5.[1][2] Degradation, primarily through hydrolysis of the  $\beta$ -lactam ring and side-chain cleavage, is accelerated under both acidic and basic conditions. For professionals in drug development and research, a thorough understanding of these stability characteristics is essential for the formulation of effective and safe ceftazidime products. The use of validated stability-indicating analytical methods, such as the HPLC protocol detailed herein, is crucial for accurate stability assessment and quality control.

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